Cas no 1260685-63-9 (3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione)
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- MULORLONPRJAON-UHFFFAOYSA-N
- 2,5-Bis(2-octyldodecyl)-3,6-bis(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyl-1-dodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo [3,4-c ]pyrrole-1,4(2H ,
- 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione
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- MDL: MFCD27923046
- Inchi: 1S/C54H86Br2N2O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3
- InChI Key: MULORLONPRJAON-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C3C(N(C(C4=CC=C(S4)Br)=C3C(N2CC(CCCCCCCC)CCCCCCCCCC)=O)CC(CCCCCCCC)CCCCCCCCCC)=O)S1
Computed Properties
- Exact Mass: 1016.45000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 62
- Rotatable Bond Count: 38
- Complexity: 1220
- Topological Polar Surface Area: 97.1
Experimental Properties
- Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 95.0-96.9 ºC (hexane toluene )
- Solubility: Insuluble (6.0E-12 g/L) (25 ºC),
- PSA: 100.48000
- LogP: 19.32980
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM197132-1g |
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| Chemenu | CM197132-1g |
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| TRC | B415060-100mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H857286-1g |
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
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| eNovation Chemicals LLC | D383094-1g |
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| eNovation Chemicals LLC | Y1214913-5g |
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| TRC | B415060-1000mg |
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione |
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| Ambeed | A651403-100mg |
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1260685-63-9 | 95% | 100mg |
$46.0 | 2025-02-26 |
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione Suppliers
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione Related Literature
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Additional information on 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo3,4-cpyrrole-1,4-dione
Introduction to 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (CAS No: 1260685-63-9)
3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (CAS No: 1260685-63-9) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural features and potential applications. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) derivatives, specifically incorporating thienyl and pyrrolyl moieties, which endow it with distinct electronic and steric properties. The presence of bromine substituents at the 5-position of the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the bulky 2-octyldodecyl chains appended to the pyrrole rings contribute to its solubility and stability in various organic solvents.
The structural design of 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione reflects a deliberate attempt to balance hydrophobicity with electronic properties. The compound’s framework consists of two interconnected pyrrole rings fused with a thiophene ring at the 3-position, creating a rigid macrocycle that can serve as a scaffold for further functionalization. This architecture is particularly interesting because it mimics natural products such as porphyrins and phthalocyanines, which are known for their photophysical properties and biological activities.
Recent advancements in the field of organic electronics have highlighted the importance of conjugated polymers with tailored electronic characteristics. The extended π-conjugation system in 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. The bromine substituents at the 5-position of the thiophene rings facilitate cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for further derivatization and fine-tuning of its electronic properties. This flexibility has been exploited in recent studies aimed at developing novel semiconducting materials with improved charge transport capabilities.
In the realm of medicinal chemistry, the unique structural motifs of 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione have prompted investigations into its potential biological activities. The compound’s macrocyclic structure suggests similarities to known bioactive molecules such as antifungal and antiviral agents. Preliminary studies have shown that derivatives of this scaffold exhibit inhibitory effects on certain enzymes implicated in diseases like cancer and inflammation. The presence of bromine atoms also suggests potential interactions with biological targets through halogen bonding or other non-covalent interactions. Further research is warranted to explore these possibilities and to develop novel therapeutic agents based on this scaffold.
The synthesis of 3,6-Bis(5-bromothien-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione involves multi-step organic transformations that highlight its synthetic complexity. Key steps include cyclization reactions to form the pyrrolo[3,4-c]pyrrole core followed by bromination at the 5-position of the thiophene rings. The introduction of the bulky alkyl chains is achieved through nucleophilic substitution or other suitable coupling reactions. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for ensuring the purity and structural integrity of the final product. These synthetic challenges underscore the compound’s significance as a building block for more complex molecules.
From a materials science perspective, 3,6-Bis(5,bromothien,{-}2)yl)-(,25,bis((,octyldodecyl)))pyrr,olo[,34,-)cypr,rol,e-,14,dione has been investigated for its potential use in organic light-emitting diodes (OLEDs). The compound’s extended π-conjugation system allows for efficient charge transport and emission properties when incorporated into emissive layers. Recent studies have demonstrated that thin films derived from this compound exhibit high luminance efficiencies and long operational lifetimes under applied voltage. These findings are particularly relevant given the increasing demand for energy-efficient display technologies that utilize organic semiconductors.
The influence of substituents on the electronic properties of conjugated polymers is another area where 3,6-Bis((,bromo,thi,en,{-}2))yl)-(,25,bis((,octyldodecyl)))pyrr,olo[,34,-)cypr,rol,e-,14,dione has been explored. The bulky alkyl chains appended to the pyrrole rings enhance solubility while also affecting molecular packing in thin films. This can lead to tunable charge transport properties depending on whether interchain interactions are favorable or not. Computational studies using density functional theory (DFT) have been employed to predict how different substituents influence electronic structure and optoelectronic performance.
In conclusion, 3,6-Bis((,bromo,thi,en,{-}2))yl)-(,25,bis((,octyldodecyl)))pyrr,olo[,34,-)cypr,rol,e-,14,dione represents an intriguing compound with broad applications spanning from medicinal chemistry to materials science. Its unique structural features make it a versatile scaffold for further functionalization while its inherent electronic properties offer potential solutions for next-generation electronic devices. As research continues into this molecule,* new insights* into its reactivity* bioactivity*and* optoelectronic behavior*are expected*to emerge,* further solidifying its importance* in modern chemical research.*
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